Computational LogP Prediction Indicates Higher Lipophilicity vs. Unsubstituted Homophenylalanine
The predicted partition coefficient (LogP) for the core 2-trifluoromethyl-homophenylalanine structure is approximately 2.97-3.38, a significant increase compared to the predicted LogP of -1.69 for unsubstituted L-homophenylalanine . This >4 Log unit difference represents a roughly 10,000-fold increase in predicted lipophilicity, which is a primary driver for enhanced membrane permeability and target engagement for peptides incorporating this residue.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | 2.97 - 3.38 (predicted for 2-CF3-homophenylalanine) |
| Comparator Or Baseline | -1.688 (predicted for L-homophenylalanine) |
| Quantified Difference | ΔLogP > 4.6 |
| Conditions | Computational prediction (ChemExper, Mcule, PrenDB databases) |
Why This Matters
Lipophilicity is a key determinant of a peptide's ability to cross biological membranes; this substantial predicted increase provides a quantitative rationale for selecting this building block when aiming to improve cellular uptake or in vivo exposure.
